5'-Adp na salt hydrate
Overview
Description
5’-Adenosine diphosphate disodium salt hydrate: is a nucleotide derivative that plays a crucial role in energy storage and nucleic acid metabolism. It is commonly referred to as 5’-Adenosine diphosphate disodium salt . This compound is involved in various biochemical processes, including the conversion of adenosine diphosphate to adenosine triphosphate, which is essential for cellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenosine diphosphate disodium salt hydrate typically involves the phosphorylation of adenosine monophosphate. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs adenosine kinase, while chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base .
Industrial Production Methods: Industrial production of 5’-Adenosine diphosphate disodium salt hydrate is generally carried out through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine diphosphate, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Adenosine diphosphate disodium salt hydrate can undergo oxidation reactions, leading to the formation of adenosine triphosphate.
Reduction: This compound can be reduced back to adenosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Adenosine triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Chemistry: 5’-Adenosine diphosphate disodium salt hydrate is used as a substrate in enzymatic assays to study kinase activities and other phosphorylation-related processes .
Biology: In biological research, this compound is utilized to investigate cellular energy metabolism and signal transduction pathways. It is also employed in studies related to platelet activation and aggregation .
Medicine: In medical research, 5’-Adenosine diphosphate disodium salt hydrate is used to explore its effects on cardiovascular health, particularly in the context of platelet function and thrombosis .
Industry: Industrially, this compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Mechanism of Action
5’-Adenosine diphosphate disodium salt hydrate exerts its effects primarily through its conversion to adenosine triphosphate by ATP synthase. This conversion is crucial for energy transfer within cells. Additionally, it interacts with purinergic receptors such as P2Y1 and P2Y12 on platelets, leading to platelet activation and aggregation. The compound can also be converted to adenosine by ecto-ADPases, which then inhibits platelet activation via adenosine receptors .
Comparison with Similar Compounds
Adenosine monophosphate disodium salt: Involved in similar biochemical processes but has only one phosphate group.
Adenosine triphosphate disodium salt: Contains three phosphate groups and is directly involved in energy transfer.
Cytidine diphosphate disodium salt: Another nucleotide derivative involved in nucleic acid metabolism.
Uniqueness: 5’-Adenosine diphosphate disodium salt hydrate is unique due to its specific role in energy metabolism and its ability to interact with purinergic receptors, making it a critical compound in both biochemical research and medical applications .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLPVLUWKMAIIQ-MSQVLRTGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5Na2O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16178-48-6 | |
Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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